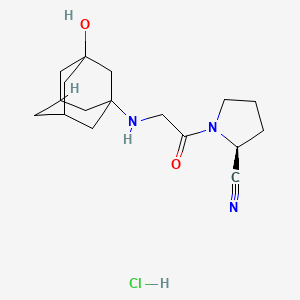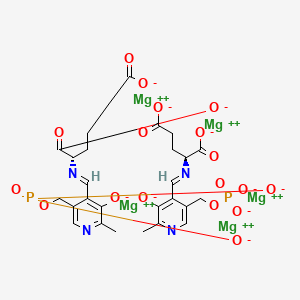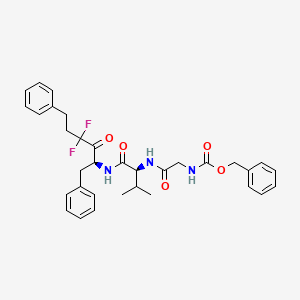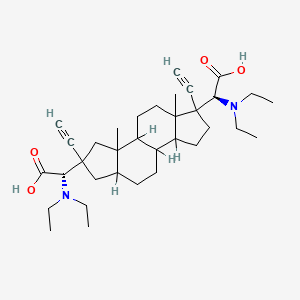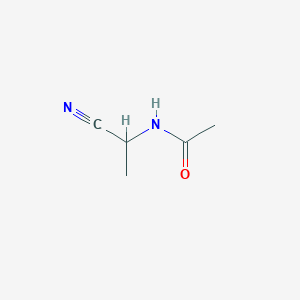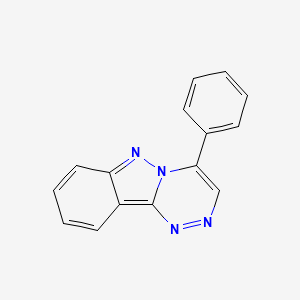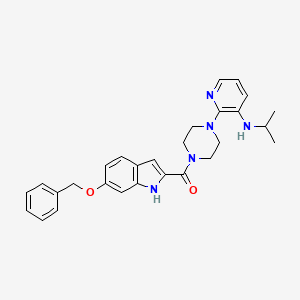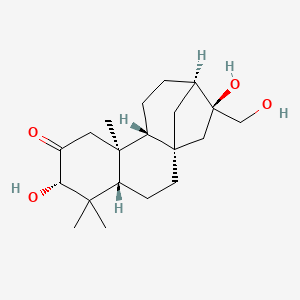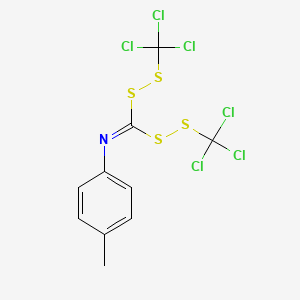
N-(Bis((trichloromethyl)dithio)methylene)-4-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Bis((trichloromethyl)dithio)methylene)-4-methylaniline is an organosulfur compound known for its unique chemical structure and properties. This compound is characterized by the presence of trichloromethyl and dithio groups attached to a methylene bridge, which is further connected to a 4-methylaniline moiety. It is used in various scientific and industrial applications due to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Bis((trichloromethyl)dithio)methylene)-4-methylaniline typically involves the reaction of 4-methylaniline with carbon disulfide and trichloromethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the dithio compound. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in production.
化学反应分析
Types of Reactions
N-(Bis((trichloromethyl)dithio)methylene)-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trichloromethyl groups to methyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, depending on the specific reagents and conditions used.
科学研究应用
N-(Bis((trichloromethyl)dithio)methylene)-4-methylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of N-(Bis((trichloromethyl)dithio)methylene)-4-methylaniline involves its interaction with molecular targets through its reactive dithio and trichloromethyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The compound’s ability to undergo redox reactions also plays a role in its biological activity, affecting cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
N,N’-Methylenebisacrylamide: Known for its use as a crosslinking agent in polyacrylamide gels.
Methylenebis(dibutyldithiocarbamate): Used as an additive in lubricants and as an antioxidant.
Uniqueness
N-(Bis((trichloromethyl)dithio)methylene)-4-methylaniline is unique due to its specific combination of trichloromethyl and dithio groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring robust chemical properties and the ability to form stable derivatives.
属性
CAS 编号 |
65331-42-2 |
|---|---|
分子式 |
C10H7Cl6NS4 |
分子量 |
482.1 g/mol |
IUPAC 名称 |
N-(4-methylphenyl)-1,1-bis(trichloromethyldisulfanyl)methanimine |
InChI |
InChI=1S/C10H7Cl6NS4/c1-6-2-4-7(5-3-6)17-8(18-20-9(11,12)13)19-21-10(14,15)16/h2-5H,1H3 |
InChI 键 |
RLLBLLGJNVXJGL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N=C(SSC(Cl)(Cl)Cl)SSC(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


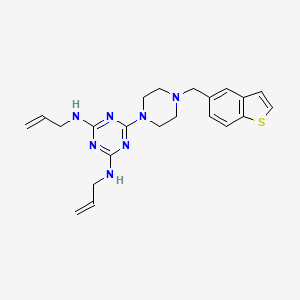

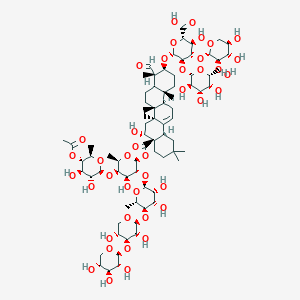
![N-(4-Chlorophenyl)-4-{2-[(3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-2,4-dioxobutanamide](/img/structure/B12786920.png)
